molecular formula C28H20Br2N4O6 B11544774 N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine

N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine

Cat. No.: B11544774
M. Wt: 668.3 g/mol
InChI Key: IOSFAXUUCOVWEB-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. Subsequent steps may involve condensation reactions to form the imine linkage and further functionalization to achieve the final structure. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This may involve continuous flow synthesis, use of robust catalysts, and efficient purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

Medicine

In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry

Industrial applications may include the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE
  • **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE
  • **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE

Properties

Molecular Formula

C28H20Br2N4O6

Molecular Weight

668.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]methanimine

InChI

InChI=1S/C28H20Br2N4O6/c1-39-27-13-19(5-9-23(27)31-15-17-3-7-21(29)25(11-17)33(35)36)20-6-10-24(28(14-20)40-2)32-16-18-4-8-22(30)26(12-18)34(37)38/h3-16H,1-2H3

InChI Key

IOSFAXUUCOVWEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])OC)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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